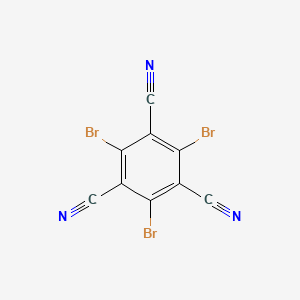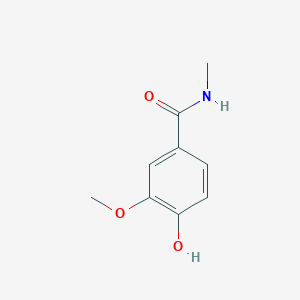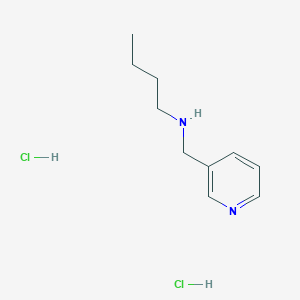
Butyl(pyridin-3-ylmethyl)amine dihydrochloride
Übersicht
Beschreibung
Butyl(pyridin-3-ylmethyl)amine dihydrochloride, also known as BMA, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. BMA belongs to the class of tertiary amines and has a pyridine ring in its structure. The compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in research.
Wissenschaftliche Forschungsanwendungen
Catalysis and Polymerization
- Nickel(II) Catalyzed Oligomerization and Polymerization of Ethylene : Studies have shown that ligands similar to butyl(pyridin-3-ylmethyl)amine dihydrochloride, when activated with aluminum co-catalysts, can catalyze the oligomerization or polymerization of ethylene, producing products like butene, hexene, and highly branched polyethylene. This process is dependent on the co-catalyst and solvent used, highlighting the versatility of these compounds in catalytic applications (Obuah et al., 2014).
Synthesis and Structural Studies
Formation of Coordination Polymers : Flexible unsymmetrical bis(pyridyl) ligands, closely related to butyl(pyridin-3-ylmethyl)amine, have been used to construct helical silver(I) coordination polymers. These structures are characterized by their helical chains and have potential applications in materials science due to their unique properties, such as luminescent emission intensities (Zhang et al., 2013).
Synthesis of N-Arylpyrimidin-2-amine Derivatives : Utilizing compounds analogous to butyl(pyridin-3-ylmethyl)amine dihydrochloride in palladium-catalyzed amination conditions has enabled the synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives. This process illustrates the potential of these compounds in synthesizing new heterocyclic compounds, which are crucial in pharmaceuticals and materials science (El-Deeb et al., 2008).
Molecular Interaction and Design
- Metal Ion-Mediated Amine-Imine Interconversion : The study of ligands derived from butyl(pyridin-3-ylmethyl)amine dihydrochloride has shown unusual amine-imine interconversion mediated by metal ions (NiII vs CoII). This research provides insights into the geometric, electronic, and redox properties of these compounds, which could inform the design of new catalytic systems or functional materials (Bag et al., 2020).
Applications in Green Chemistry
- Metal-free Catalytic Systems for Oxidation : Iodine–pyridine–tert-butylhydroperoxide systems, leveraging the chemical nature of butyl(pyridin-3-ylmethyl)amine dihydrochloride-like compounds, have been developed as a green and efficient catalytic system for the oxidation of benzylic methylenes to ketones and primary amines to nitriles. This approach signifies the potential of these compounds in promoting environmentally benign chemical processes (Zhang et al., 2009).
Wirkmechanismus
Target of Action
Similar compounds with a pyridine ring have been reported to exhibit significant activity against multidrug-resistant tuberculosis .
Mode of Action
It’s worth noting that compounds with similar structures have been used in the synthesis of antidepressant molecules . These molecules typically work by interacting with monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the central nervous system .
Biochemical Pathways
Related compounds have been implicated in the modulation of noradrenergic, dopaminergic, and serotonergic systems, which are crucial in mood regulation .
Result of Action
Related compounds have been associated with alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .
Eigenschaften
IUPAC Name |
N-(pyridin-3-ylmethyl)butan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.2ClH/c1-2-3-6-11-8-10-5-4-7-12-9-10;;/h4-5,7,9,11H,2-3,6,8H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDABEEXJXOXOBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CN=CC=C1.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl(pyridin-3-ylmethyl)amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[(Propan-2-yl)amino]methyl}phenol](/img/structure/B3146591.png)


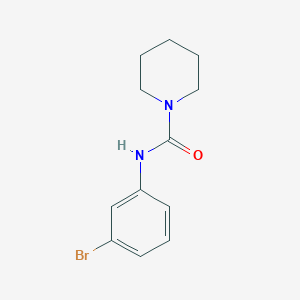
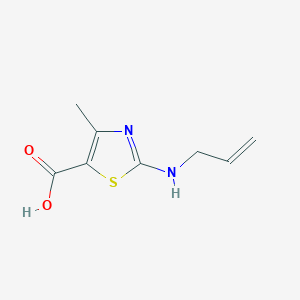
![4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B3146636.png)



![2-[(Butylamino)methyl]phenol hydrochloride](/img/structure/B3146661.png)
